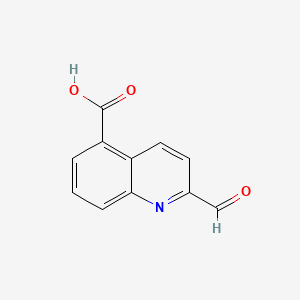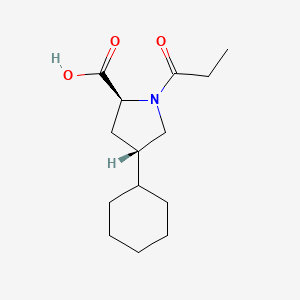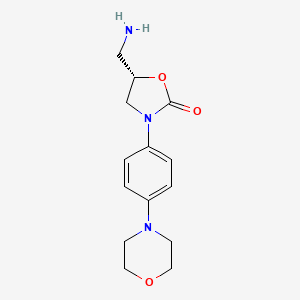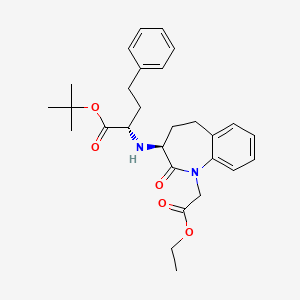
N,N'-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide): is a complex organic compound characterized by its unique structure, which includes a sulfonyl group bridging two phenylene rings, each connected to an ethane-2,1-diyl linker, and terminating in 5-chloro-2-methoxybenzamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) typically involves multiple steps:
Formation of the Sulfonyl Bridge: The initial step involves the sulfonylation of 4,1-phenylene derivatives to form the sulfonylbis(4,1-phenylene) core.
Attachment of Ethane-2,1-diyl Linkers:
Coupling with 5-chloro-2-methoxybenzamide: Finally, the ethane-2,1-diyl intermediates are coupled with 5-chloro-2-methoxybenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide or sulfonyl groups, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems due to its ability to coordinate with metal centers.
Material Science: Its structural properties make it suitable for the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive to enhance the properties of polymers, such as thermal stability and mechanical strength.
Coatings: Applied in the formulation of advanced coatings with improved durability and resistance to environmental factors.
作用机制
The mechanism by which N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity or altering their function through binding interactions.
Material Science: The compound’s structural features contribute to its ability to form stable complexes and enhance material properties.
相似化合物的比较
Similar Compounds
N,N’-bis(4-chlorophenyl)sulfonamide: Similar sulfonyl-bridged structure but lacks the ethane-2,1-diyl and methoxybenzamide groups.
N,N’-bis(2-methoxyphenyl)sulfonamide: Contains methoxy groups but differs in the positioning and absence of ethane-2,1-diyl linkers.
Uniqueness
N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide) is unique due to its combination of sulfonyl, ethane-2,1-diyl, and methoxybenzamide groups, which confer distinct chemical and physical properties, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of N,N’-((sulfonylbis(4,1-phenylene))bis(ethane-2,1-diyl))bis(5-chloro-2-methoxybenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
1797029-88-9 |
|---|---|
分子式 |
C32H30Cl2N2O6S |
分子量 |
641.56 |
IUPAC 名称 |
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38) |
InChI 键 |
PNXRBWCVIFJAIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC |
同义词 |
Sulphonamide Sulfone Dimer |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
![(16alpha)-21-Chloro-17-[(2-furanylcarbonyl)oxy]-16-Methyl-pregna-1,4-diene-3,11,20-trione](/img/structure/B583269.png)
![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)

